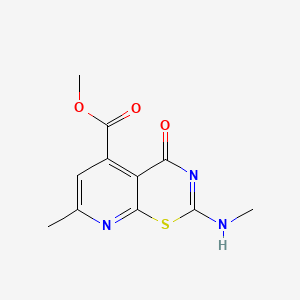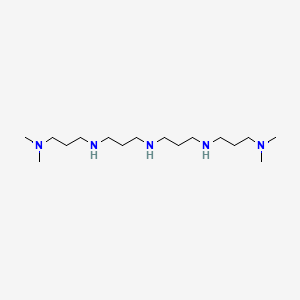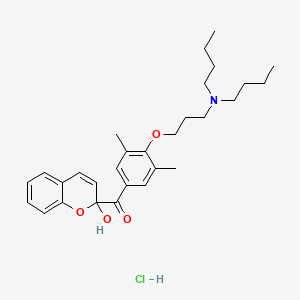
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dibutylamino group, a propoxy linkage, and a benzopyrone core. It is often used as an intermediate in the synthesis of various pharmaceuticals and has shown potential in several biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride typically involves multiple steps. One common method includes the reaction of 3,5-dimethylbenzoic acid with 3-(dibutylamino)propyl chloride in the presence of a base to form the intermediate 3-(dibutylamino)propoxy-3,5-dimethylbenzoic acid. This intermediate is then reacted with 2-benzopyrone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a multichannel blocker, inhibiting various ion channels, which can affect cellular signaling and function. This compound’s ability to modulate ion channels makes it a valuable tool in studying electrophysiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran hydrochloride: Similar in structure but contains a nitro group instead of a benzopyrone core.
N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-benzofuran-5-yl)methanesulfonamide hydrochloride:
Uniqueness
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
67652-33-9 |
|---|---|
Formule moléculaire |
C29H40ClNO4 |
Poids moléculaire |
502.1 g/mol |
Nom IUPAC |
[4-[3-(dibutylamino)propoxy]-3,5-dimethylphenyl]-(2-hydroxychromen-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C29H39NO4.ClH/c1-5-7-16-30(17-8-6-2)18-11-19-33-27-22(3)20-25(21-23(27)4)28(31)29(32)15-14-24-12-9-10-13-26(24)34-29;/h9-10,12-15,20-21,32H,5-8,11,16-19H2,1-4H3;1H |
Clé InChI |
OTMZAHKLEQYHMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2(C=CC3=CC=CC=C3O2)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


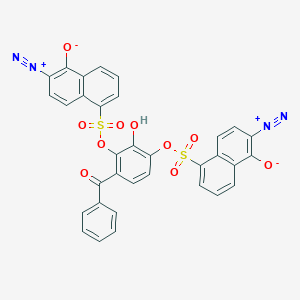
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)

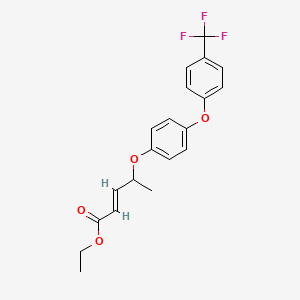
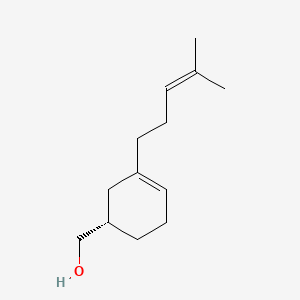
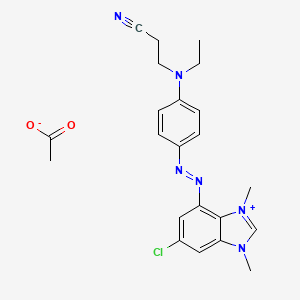

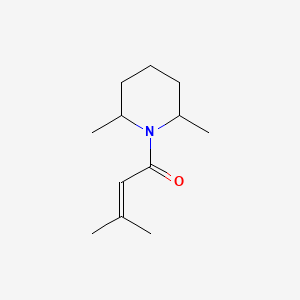

![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)

